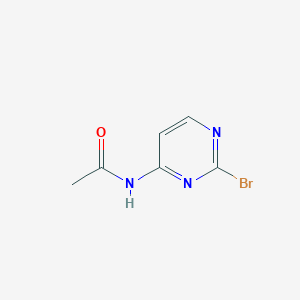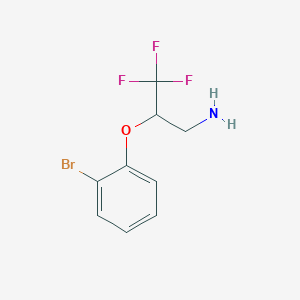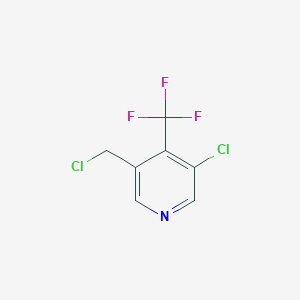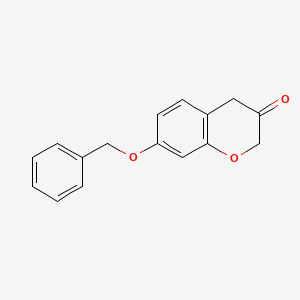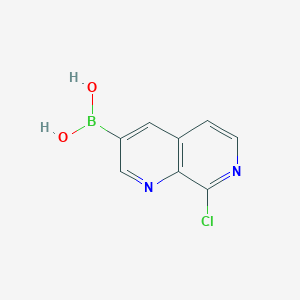
(8-Chloro-1,7-naphthyridin-3-YL)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-1,7-naphthyridin-3-YL)boronic acid typically involves the reaction of 8-chloro-1,7-naphthyridine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反应分析
Types of Reactions
(8-Chloro-1,7-naphthyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted naphthyridine derivatives .
科学研究应用
(8-Chloro-1,7-naphthyridin-3-YL)boronic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of (8-Chloro-1,7-naphthyridin-3-YL)boronic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds to (8-Chloro-1,7-naphthyridin-3-YL)boronic acid include other naphthyridine derivatives such as:
1,5-Naphthyridines: Known for their biological activities and applications in medicinal chemistry.
1,6-Naphthyridines: Studied for their anticancer properties and other pharmacological activities.
8-Hydroxyquinolines: Exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a boronic acid group and a naphthyridine core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C8H6BClN2O2 |
|---|---|
分子量 |
208.41 g/mol |
IUPAC 名称 |
(8-chloro-1,7-naphthyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H6BClN2O2/c10-8-7-5(1-2-11-8)3-6(4-12-7)9(13)14/h1-4,13-14H |
InChI 键 |
RIXXLFSRPSIMRI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C(=NC=C2)Cl)N=C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile](/img/structure/B14855097.png)
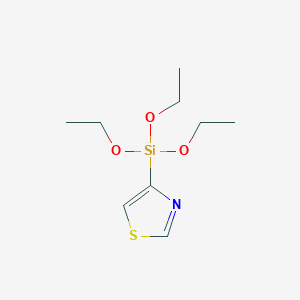
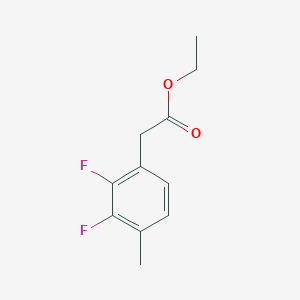
![2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14855109.png)
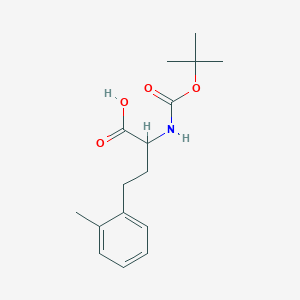

![4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14855117.png)

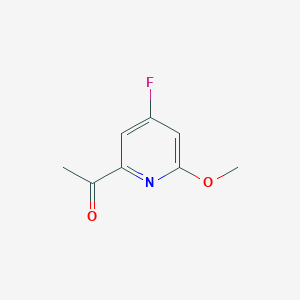
![6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14855142.png)
